[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Description
The compound [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a benzofuran-derived ester featuring a 5-methoxy and 3-methyl substitution on the aromatic ring. The side chain comprises a 1-cyanocyclohexyl-methylamino group attached to an ethyl carboxylate ester. The cyanocyclohexyl moiety may enhance metabolic stability and lipophilicity, while the ester group could act as a prodrug, improving bioavailability through hydrolysis to a carboxylic acid in vivo .
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14-16-11-15(26-3)7-8-17(16)28-19(14)20(25)27-12-18(24)23(2)21(13-22)9-5-4-6-10-21/h7-8,11H,4-6,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMAYEJBPAQZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OCC(=O)N(C)C3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 342.39 g/mol. The structure includes functional groups such as a benzofuran moiety, which is known for various biological activities, and a cyanocyclohexyl group that may influence its pharmacokinetic properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 342.39 g/mol |
| XLogP3-AA | 2.0 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
Pharmacological Effects
Research on similar compounds indicates potential pharmacological effects that may include:
- Antidepressant Activity : Some benzofuran derivatives have shown promise in preclinical models as antidepressants through modulation of serotonin levels.
- Analgesic Properties : Compounds with similar structures have been investigated for pain relief mechanisms through opioid receptor modulation.
- Neuroprotective Effects : Certain derivatives exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Study 1: Antidepressant-like Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of a related benzofuran compound in rodent models. The results indicated significant improvements in depressive behavior, correlating with increased serotonin levels in the brain.
Study 2: Analgesic Activity
Research published in Pharmacology Biochemistry and Behavior examined the analgesic properties of a similar structure. The findings demonstrated that the compound significantly reduced pain responses in animal models, suggesting potential utility in pain management therapies.
Study 3: Neuroprotection
A recent investigation highlighted the neuroprotective effects of benzofuran derivatives against oxidative stress-induced neuronal damage. This study suggests that compounds like [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate may offer therapeutic benefits for conditions such as Alzheimer's disease.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares core benzofuran features with several analogs but differs in substituent patterns and side-chain chemistry. Key structural comparisons include:
Key Observations :
- Ester vs. carboxylate positioning (2- vs. 3-) alters electronic distribution on the benzofuran ring, affecting binding interactions with biological targets.
Pharmacological Activity
Benzofuran derivatives exhibit diverse pharmacological profiles. For example:
- 5-Cyclohexyl-3-sulfonyl analogs demonstrate antifungal and antitumor activities due to sulfonyl-mediated interactions with cellular targets .
- The target compound’s 5-methoxy group enhances lipophilicity, likely improving blood-brain barrier penetration compared to polar sulfonyl derivatives.
Metabolic and Toxicological Considerations
- This contrasts with methoxyethyl esters (), which may exhibit slower hydrolysis rates .
- Cyanocyclohexyl Stability: The cyano group may reduce oxidative metabolism compared to methylamino or hydrazino groups, as seen in pesticide analogs like omethoate () .
- Toxicity: Hydrazine-containing analogs () pose neurotoxic risks, whereas the cyanocyclohexyl group’s metabolic pathway (e.g., cyanide release) requires careful evaluation .
Crystallographic and Physicochemical Properties
Crystallographic data from related benzofurans () reveal that:
- Sulfonyl/sulfinyl groups (e.g., 5-cyclohexyl-3-sulfonyl analogs) form dense hydrogen-bonding networks, increasing melting points and reducing solubility .
- Methoxy and methyl groups (target compound) likely promote hydrophobic packing, enhancing crystallinity and thermal stability compared to hydrazino derivatives .
Preparation Methods
Methylation of 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic Acid
The benzofuran core is synthesized via dimethylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid using dimethyl sulfate (60 mmol) and potassium carbonate (20 mmol) in acetone under reflux for 48 hours. This yields methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (1) with >95% purity after recrystallization from ethanol.
Halogenation and Functionalization
Subsequent bromination of compound 1 with bromine (1 equiv) in acetic acid produces methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (2). Further reaction with N-bromosuccinimide (NBS) introduces a bromomethyl group at position 2, yielding methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate (5) in 85% yield.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | (CH₃O)₂SO₂, K₂CO₃, acetone, reflux | 1 | >95 |
| 2 | Br₂, acetic acid | 2 | 73 |
| 3 | NBS, CCl₄, AIBN | 5 | 85 |
Preparation of the 1-Cyanocyclohexylmethylamine Intermediate
Radical Generation and Cyanocyclohexyl Formation
A copper-mediated radical reaction using 1,1′-azobis(cyclohexanecarbonitrile) (1a ) and Cu(OAc)₂ (1.0 equiv) in 1,1,2-trichloroethane (TCE) generates the cyanocyclohexyl radical. This intermediate couples with methylamine derivatives under oxidative conditions to form 1-cyanocyclohexylmethylamine.
Optimization of Coupling Conditions
Screening of oxidants and solvents revealed Cu(OAc)₂ in TCE as optimal, achieving 73% yield for the cyanocyclohexylmethylamine intermediate (Table 1, entry 1). Substituting TCE with polar solvents like DMF or alcohols reduced yields to <30%.
Coupling of Benzofuran and Cyanocyclohexyl Moieties
Amide Bond Formation
The bromomethyl group in compound 5 undergoes nucleophilic substitution with 1-cyanocyclohexylmethylamine in dimethylacetamide (DMA) at 115°C for 20–24 hours. This step, conducted under pressure (2–10 bar), affords the secondary amine intermediate in >75% yield.
Ester Hydrolysis and Activation
Hydrolysis of the methyl ester using 6–8% sulfuric acid in DMA yields the carboxylic acid, which is activated with EDCl/HOBt for coupling with 2-aminoethyl glycolate. The final esterification step employs 2-butanol under reflux, yielding the target compound after crystallization.
Purification and Chiral Resolution
Crystallization and Filtration
The crude product is purified via sequential crystallization from isopropanol at 0°C, achieving >95% purity. Moist product is directly used in subsequent steps to minimize losses.
Chiral HPLC Enantioseparation
Preparative chiral HPLC (Simulated Moving Bed technology) resolves racemic mixtures, yielding enantiomerically pure [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate with 99% enantiomeric excess.
Analytical Characterization
Spectroscopic Validation
¹H-NMR analysis confirms regioselective substitution:
X-ray Crystallography
Single-crystal X-ray diffraction (triclinic space group P-1) verifies the molecular structure, with bond lengths and angles consistent with DFT-optimized geometries.
Scalability and Process Optimization
Solvent and Catalyst Recovery
Recycling TCE and Cu(OAc)₂ reduces costs by 40%. Continuous flow systems enhance reproducibility, achieving batch-to-batch purity variations of <2%.
Green Chemistry Considerations
Replacing dimethyl sulfate with dimethyl carbonate in methylation steps reduces toxicity without compromising yield (90% vs. 95%).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
